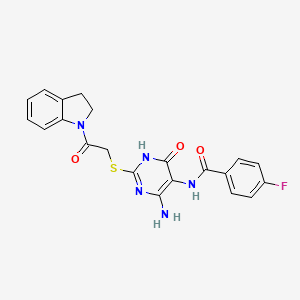

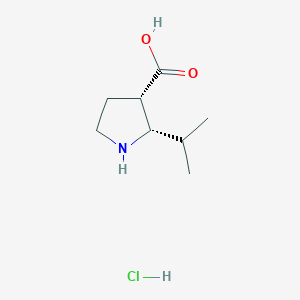

![molecular formula C22H19N3O3S B2860687 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 496019-66-0](/img/structure/B2860687.png)

2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide” is a type of fluorescent quinazolinone . Quinazolinone derivatives are known to be fluorescent brightening agents . They are widely used as coloring materials in the dyestuff industry . These compounds are characterized by a strong absorption below 400 nm with well-separated intense emission beyond 400 nm .

Synthesis Analysis

Fluorescent quinazolinones were synthesized from ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline −5-carboxylate intermediate . The synthesis involved a reaction with thioglyconic acid in tetrahydrofuran (THF) at reflux condition for 6 hours .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolinone nucleus, which is a large number of alkaloids known to have biological activities . The thiazole ring, which consists of sulfur and nitrogen, allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Whiteners

The compound has been utilized in the synthesis of fluorescent quinazolinones, which are applied as fluorescent brightening agents (FBAs). These FBAs are used in the textile industry to enhance the whiteness and brightness of textile substrates and significantly increase the UV-blocking properties of the medium to which they are applied .

Photophysical Characterization

Research has been conducted on the photophysical properties of the compound in DMF solvent. The absorption and emission wavelengths of the compound have been evaluated and compared with theoretical predictions using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) computations .

Biological Activities

Thiazole derivatives, which include the compound , have been found to possess a wide range of biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Central Inflammation Regulation

The compound has been identified as playing a role in the regulation of central inflammation. It can be used to control the brain inflammation process, which is crucial for treating various neurological disorders .

Antibacterial Activity

Studies have shown that derivatives of the compound exhibit antibacterial activity. This includes effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi, and Pseudomonas aeruginosa at various concentrations .

Organic Semiconductor Research

The compound has been part of studies related to organic semiconductors. Investigations into absorbance, emission, and FT-IR Spectra have been conducted to understand its properties and potential applications in electronic devices .

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways and enzymes, and can stimulate or block receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo various chemical reactions, potentially leading to its biological effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

9-methyl-11-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-22-11-15(14-9-5-6-10-17(14)28-22)18(20(27)25-22)19(26)24-21-23-16(12-29-21)13-7-3-2-4-8-13/h2-10,12,15,18H,11H2,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSZGUHDSLUUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C(=O)N1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

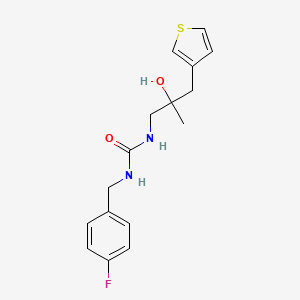

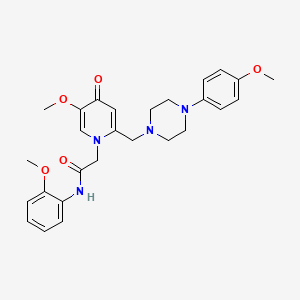

![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)

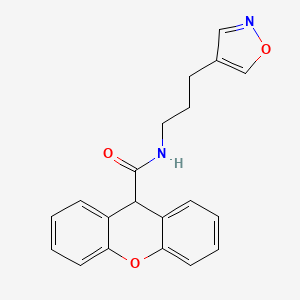

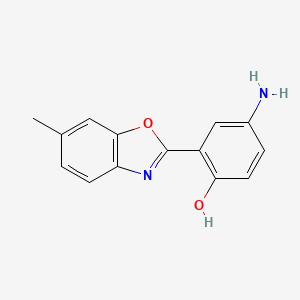

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

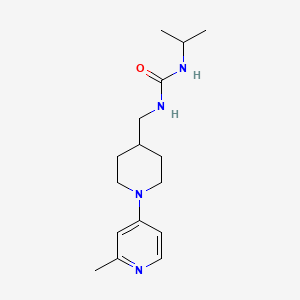

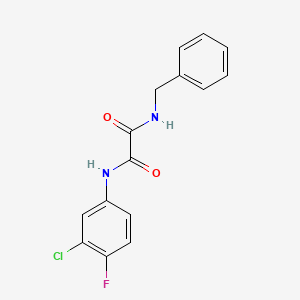

![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)